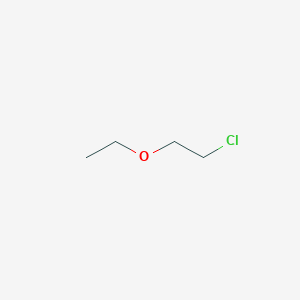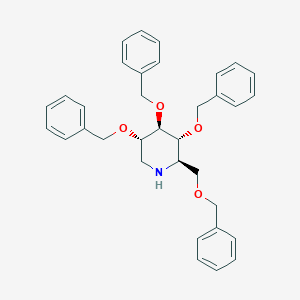
3-Thiophèneéthanol
Vue d'ensemble
Description
3-Thiopheneethanol, also known as 2-(3-Thienyl)ethanol, is an organic compound with the molecular formula C6H8OS and a molecular weight of 128.19 g/mol . It consists of a thiophene ring substituted with an ethanol group at the third position. This compound is a clear, colorless to yellow-brown liquid with a boiling point of 110-111°C at 14 mmHg . It is sparingly soluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
3-Thiopheneethanol has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
It is known that 3-thiopheneethanol is used as a building block in the synthesis of various ether and ester derivatives . These derivatives may have different targets depending on their structure and function.
Biochemical Pathways
The derivatives synthesized from 3-thiopheneethanol could potentially affect various biochemical pathways depending on their structure and function .
Pharmacokinetics
The physicochemical properties such as its molecular weight (12819 g/mol ), boiling point (110-111 °C/14 mmHg ), and solubility can influence its pharmacokinetic properties.
Result of Action
The derivatives synthesized from 3-thiopheneethanol could have various effects depending on their targets and mode of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Thiopheneethanol can be synthesized through various methods. One common method involves the reaction of thiophene with ethylene oxide in the presence of a strong base such as sodium metal. The optimal conditions for this reaction include a molar ratio of thiophene to sodium metal of 1.6:1, a molar ratio of ethylene oxide to sodium metal of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes . The hydrolysis reaction is carried out at a pH of 4-6, resulting in a yield of 84% and a purity of 99.63% .
Industrial Production Methods: Industrial production of 3-Thiopheneethanol typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiopheneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: 3-Thiopheneethanol can undergo nucleophilic substitution reactions to form various ether and ester derivatives.
Major Products Formed:
- 3-Thiopheneacetic acid
- 3-Thiophenemethanol
- 3-(2-Benzyloxyethyl)thiophene
Comparaison Avec Des Composés Similaires
3-Thiopheneethanol can be compared with other similar compounds, such as:
2-Thiopheneethanol: Similar to 3-Thiopheneethanol but with the ethanol group at the second position of the thiophene ring.
3-Thiophenemethanol: Contains a methanol group instead of an ethanol group. It is used in different synthetic applications and has distinct chemical properties.
3-Thiopheneacetic acid: An oxidized form of 3-Thiopheneethanol, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 3-Thiopheneethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple fields of research and industry.
Propriétés
IUPAC Name |
2-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNNBPPDFTQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160319 | |
| Record name | Thiophene-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13781-67-4 | |
| Record name | 3-Thiopheneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13781-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thiopheneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9D7W9SX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 3-Thiopheneethanol in material science?
A1: 3-Thiopheneethanol (3TE) is a valuable monomer in material science, particularly for creating functionalized conducting polymers. Its primary application involves copolymerization with 3,4-ethylenedioxythiophene (EDOT) via oxidative chemical vapor deposition (oCVD). [, , , ] This process yields thin films with tunable hydroxyl (-OH) group densities, impacting properties like conductivity and functionality. [] These films find use in various applications, including high aspect ratio, multifunctional nanobundles with potential in sensing and surface modification. []
Q2: How does the incorporation of 3-Thiopheneethanol affect the optical properties of polythiophene derivatives?
A2: Integrating 3-Thiopheneethanol into polythiophenes, such as those copolymerized with 3-methoxythiophene, influences their optical behavior. [] Research indicates a red shift in the π–π* transition peak in UV-Vis-NIR spectra with increasing 3TE content. [] This shift suggests a change in the polymer's electronic structure and conjugation length, impacting its light absorption and emission characteristics.
Q3: Can you elaborate on the role of 3-Thiopheneethanol in biosensor development?
A3: 3-Thiopheneethanol plays a crucial role in developing chemiresistive biosensors. Its -OH groups enable the immobilization of biomolecules like avidin, facilitating the specific detection of target analytes like biotin. [, ] Studies show that 3TE-based copolymers deposited on flexible substrates like electrospun nylon fibers enhance sensor response and reduce response times compared to flat surfaces. [] Furthermore, research highlights the ability of 3TE-based sensors to differentiate between specific and non-specific binding events, improving accuracy in complex samples. []
Q4: What makes 3-Thiopheneethanol a suitable monomer for molecular imprinting in sensor applications?
A4: 3-Thiopheneethanol exhibits favorable characteristics for molecular imprinting, particularly in electrochemical sensors. Its ability to electropolymerize in aqueous solutions allows for the in-situ fabrication of molecularly imprinted polymer (MIP) films directly on electrode surfaces. [, ] This process is environmentally friendly and rapid, often completed within 30 minutes. [, ] Computational simulations and experimental evaluations confirm 3TE's effectiveness in creating selective recognition sites for target molecules like sulfamethizole and pathogenic bacteria. [, ] These MIP-based sensors demonstrate high sensitivity, selectivity, reusability, and applicability in real-world sample analysis. [, ]
Q5: Are there any studies investigating the potential toxicity of 3-Thiopheneethanol?
A5: While limited information is available regarding the specific toxicity of 3-Thiopheneethanol, research has explored the toxicity potential of a polymer incorporating 3TE using the Ames test and comet assay. [] These studies aim to assess the potential mutagenic and genotoxic effects of materials containing 3TE, contributing valuable information for safety considerations in its applications.
Q6: Have there been any computational studies on the dimerization of 3-Thiopheneethanol?
A6: Yes, computational chemistry methods, specifically density functional theory (DFT), have been employed to study the dimerization of 3-Thiopheneethanol. [, ] These studies provide insights into the initial steps of polymerization and the reactivity of 3TE with itself and comonomers like EDOT. [] The calculations provide valuable information on the kinetics and thermodynamics of these reactions, contributing to a better understanding of 3TE polymerization behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















